molecular formula C23H19FN2S B11112667 2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile

Cat. No.: B11112667
M. Wt: 374.5 g/mol
InChI Key: GDPABNNAKMWHDZ-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile typically involves multi-step organic reactions. One common method includes the reaction of 4-fluorobenzyl chloride with thiourea to form 4-fluorobenzylthiourea, which is then cyclized with 4-phenyl-1,2,3,4-tetrahydroquinoline-3-carbonitrile under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form primary amines.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of primary amines.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile involves its interaction with specific molecular targets and pathways. The fluorobenzyl and sulfanyl groups may interact with enzymes or receptors, leading to modulation of biological activities. The quinolinecarbonitrile core can intercalate with DNA or inhibit specific proteins, contributing to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-{5-[(2-fluorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide
  • N-{5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(1H-indol-3-yl)propanamide

Uniqueness

Compared to similar compounds, 2-[(4-Fluorobenzyl)sulfanyl]-4-phenyl-5,6,7,8-tetrahydro-3-quinolinecarbonitrile is unique due to its quinolinecarbonitrile core, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its stability and potential biological activity .

Properties

Molecular Formula

C23H19FN2S

Molecular Weight

374.5 g/mol

IUPAC Name

2-[(4-fluorophenyl)methylsulfanyl]-4-phenyl-5,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C23H19FN2S/c24-18-12-10-16(11-13-18)15-27-23-20(14-25)22(17-6-2-1-3-7-17)19-8-4-5-9-21(19)26-23/h1-3,6-7,10-13H,4-5,8-9,15H2

InChI Key

GDPABNNAKMWHDZ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(C(=N2)SCC3=CC=C(C=C3)F)C#N)C4=CC=CC=C4

Origin of Product

United States

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